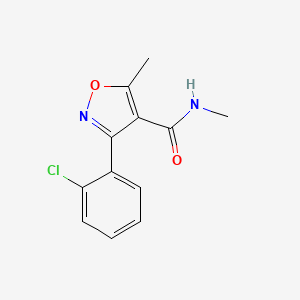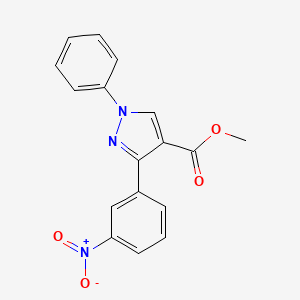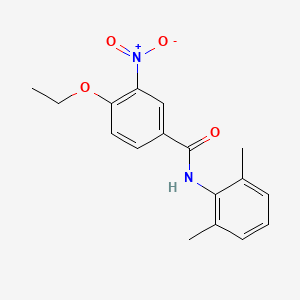
N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide, also known as DENSPM, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of benzamides and has been found to exhibit anti-cancer properties in various preclinical studies.
Scientific Research Applications
Antibacterial and Antifungal Properties
N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide has been synthesized and screened for antibacterial and antifungal activity . Some of its derivatives exhibit significant biological activities against various microorganisms. These compounds could potentially serve as novel antimicrobial agents.
Radioisotope Production
Fast proton-induced fission of 238U using N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide as a target was analyzed. Isotope yields and cross-sections were evaluated, with potential applications in medicine, electronics, and industry . This research opens avenues for radioisotope production.
Open Science Potentials
While not directly related to the compound, open science practices are essential for advancing research. Openness in data sharing, collaboration, and reproducibility can enhance scientific progress . Researchers should explore these potentials across various fields.
Mechanism of Action
Target of Action
N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide, also known as Oprea1_331846, is a complex compound with a specific target of action. The primary targets of this compound are endosomal trafficking pathways . These pathways are exploited by multiple toxins and viruses . The compound acts as a selective inhibitor, blocking the entry of these harmful agents into mammalian cells .
Mode of Action
The compound interacts with its targets by inhibiting the intoxication by lethal toxins and blocking the entry of multiple acid-dependent bacterial toxins and viruses into mammalian cells . This interaction results in changes in the cellular environment, preventing the harmful effects of these toxins and viruses .
Biochemical Pathways
The affected biochemical pathways primarily involve the endosomal trafficking pathways. By inhibiting these pathways, Oprea1_331846 disrupts the normal functioning of toxins and viruses, preventing them from entering and damaging mammalian cells .
Pharmacokinetics
Similar compounds have shown to be well absorbed from the gastrointestinal tract following oral administration . The extent of systemic exposure to these compounds and their metabolites increased in an approximately dose-proportional manner . More research is needed to fully understand the ADME properties of Oprea1_331846 and their impact on bioavailability.
Result of Action
The result of Oprea1_331846’s action is the inhibition of the entry of multiple acid-dependent bacterial toxins and viruses into mammalian cells . This leads to a reduction in the harmful effects of these agents, protecting the cells from damage .
Action Environment
The action of Oprea1_331846 can be influenced by various environmental factors. While specific studies on this compound are limited, research on similar compounds suggests that factors such as pH, temperature, and presence of other compounds can affect the action, efficacy, and stability of the compound
Safety and Hazards
The safety and hazards of a compound depend on its specific properties. For example, a related compound, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-4-23-15-9-8-13(10-14(15)19(21)22)17(20)18-16-11(2)6-5-7-12(16)3/h5-10H,4H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAMLLRZBXZMQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC=C2C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

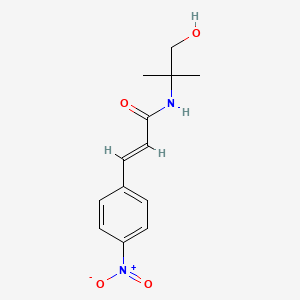
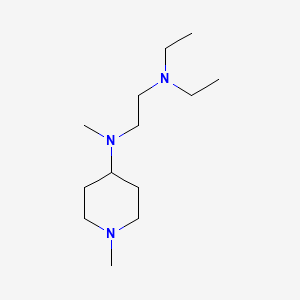
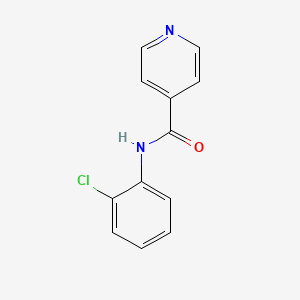
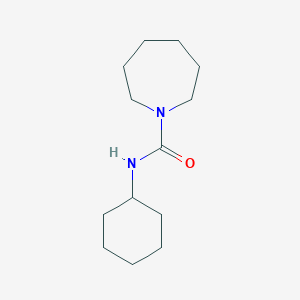
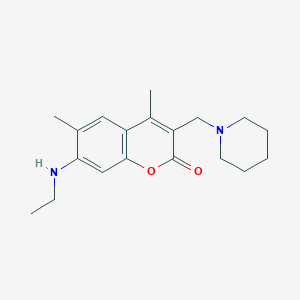
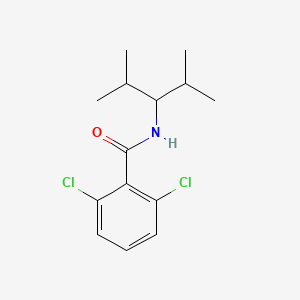
![4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B5875687.png)
![3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B5875689.png)
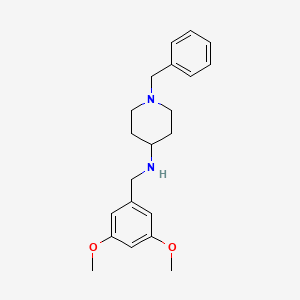
![1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5875701.png)
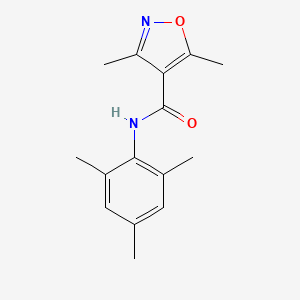
![2-[4-(2-furoyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5875716.png)
